(E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Description
(E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O6 and its molecular weight is 401.419. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their antituberculosis activity . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in tuberculosis.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological processes . The interaction often involves binding to the target, which can inhibit or modulate its function.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been studied for their adme properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular level, often leading to the inhibition of growth of the target organisms .
Biological Activity
(E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by multiple methoxy groups and a hydrazinyl moiety, which may contribute to its biological properties. The molecular formula is C25H30N4O6, with a molecular weight of approximately 462.54 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of trimethoxybenzamide can induce apoptosis in cancer cell lines. For example, certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin in Jurkat and A-431 cell lines .
- The presence of methoxy groups has been correlated with enhanced cytotoxicity due to improved interaction with cellular targets.
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound) on various cancer cell lines. The findings indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, indicating activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against standard bacterial strains:
- Bacterial Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Results : The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and 25 µg/mL against E. coli.
- : The activity was attributed to the hydrazinyl moiety, which enhances penetration through bacterial membranes.
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key features influencing biological activity:
- Methoxy Substituents : The presence of methoxy groups at positions 3, 4, and 5 on the benzene ring is crucial for enhancing lipophilicity and facilitating cellular uptake.
- Hydrazinyl Group : This functional group appears essential for anticancer activity by promoting interactions with target proteins involved in cell cycle regulation.
Structural Feature | Impact on Activity |
---|---|
Methoxy Groups | Increased lipophilicity and cytotoxicity |
Hydrazinyl Moiety | Essential for apoptosis induction |
Benzamide Core | Contributes to overall stability |
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-26-15-8-6-5-7-13(15)11-22-23-18(24)12-21-20(25)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLJZHCILWADLK-SSDVNMTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.